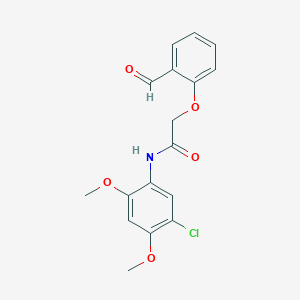
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-formylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-formylphenoxy)acetamide, also known as CDMFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acetamide family and has a molecular weight of 365.82 g/mol.
Aplicaciones Científicas De Investigación
Chloroacetamide Herbicides and Their Mechanism
Chloroacetamide derivatives, such as alachlor and metolachlor, are utilized as selective herbicides to control annual grasses and broad-leaved weeds in various crops. These compounds function by inhibiting fatty acid synthesis in target plants, demonstrating the importance of chloroacetamide derivatives in agricultural research for weed management and crop protection (Weisshaar & Böger, 1989).
Synthesis and Potential of Phenoxyacetamide Derivatives
Research into phenoxyacetamide derivatives has shown their potential as insecticidal agents. A study synthesizing novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives tested these compounds against the cotton leafworm, Spodoptera littoralis, finding some derivatives exhibited excellent insecticidal efficacy (Rashid et al., 2021). This highlights the relevance of such chemical research in developing new pest control strategies.
Anticancer and Anti-inflammatory Applications
The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been explored for their potential anticancer, anti-inflammatory, and analgesic activities. Certain compounds in this series showed promising activities against breast cancer and neuroblastoma cell lines, indicating the significance of acetamide derivatives in medicinal chemistry for the development of new therapeutic agents (Rani et al., 2014).
Environmental and Biological Impact Studies
The environmental impact and biological interactions of chloroacetamide herbicides have been studied, including their metabolism in human and rat liver microsomes. Such research is crucial for understanding the safety, toxicity, and environmental fate of these compounds, informing regulatory decisions and safety guidelines (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-22-15-8-16(23-2)13(7-12(15)18)19-17(21)10-24-14-6-4-3-5-11(14)9-20/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKRBWGOLQXRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=CC=CC=C2C=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-formylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

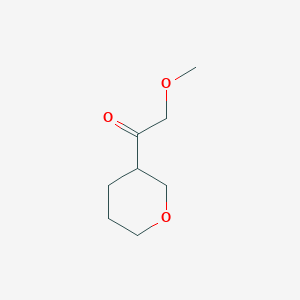
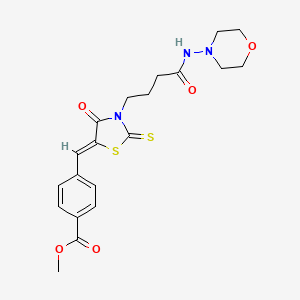
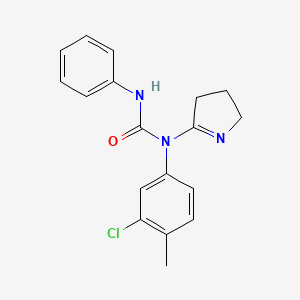
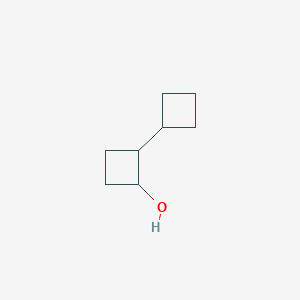
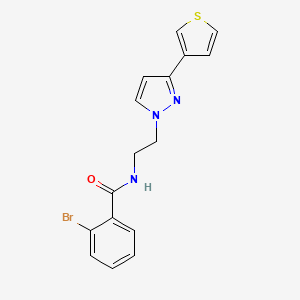
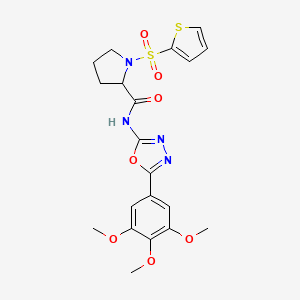
![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)
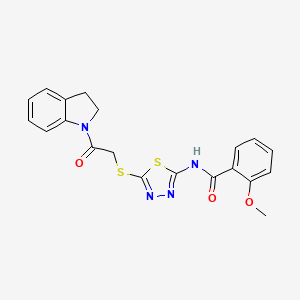
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2406564.png)
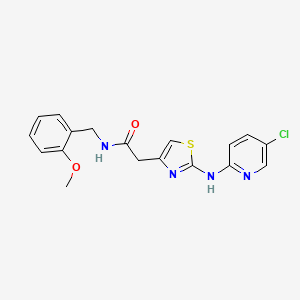
![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)
![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)
![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)